Predicted Polypharmacology Profile via PASS Analysis
In silico prediction of biological activity using the PASS (Prediction of Activity Spectra for Substances) algorithm provides a quantitative, probabilistic assessment of this compound's potential. The analysis yields high Probability of Activity (Pa) scores for several therapeutically relevant targets, offering a data-driven basis for prioritizing it over analogs with less favorable predicted profiles. For example, a high Pa of 0.999 is predicted for lipid metabolism regulation, and 0.991 for DNA synthesis inhibition, which are significantly above the commonly accepted activity threshold (Pa > 0.5) [1].
| Evidence Dimension | Predicted Biological Activity (Probability of Activity, Pa) |
|---|---|
| Target Compound Data | Lipid metabolism regulator (Pa = 0.999); Angiogenesis stimulant (Pa = 0.995); DNA synthesis inhibitor (Pa = 0.991); Apoptosis agonist (Pa = 0.979); Antineoplastic (Pa = 0.961) |
| Comparator Or Baseline | Standard activity threshold: Pa > 0.5 |
| Quantified Difference | Pa values are 1.92x to 2.0x greater than the 0.5 threshold, indicating a very high probability of exhibiting the predicted activities. |
| Conditions | PASS (Prediction of Activity Spectra for Substances) in silico prediction model. |
Why This Matters
This provides a quantitative, target-agnostic rationale for prioritizing this scaffold in early-stage drug discovery, suggesting a unique polypharmacology profile not guaranteed by structurally similar compounds.
- [1] PMC9144361. (2022). Table 1: Predicted Biological Activity, Pa *. Available at: https://pmc.ncbi.nlm.nih.gov/articles/PMC9144361/table/marinedrugs-20-00292-t001/ View Source
